2-(piperidin-1-ylmethyl)benzoic acid;hydrochloride
Description
2-(Piperidin-1-ylmethyl)benzoic acid hydrochloride is a benzoic acid derivative featuring a piperidine ring connected via a methylene (-CH2-) group at the ortho position of the aromatic carboxylic acid. This structural motif combines the aromaticity and acidity of benzoic acid with the basicity and conformational flexibility of the piperidine moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;/h2-3,6-7H,1,4-5,8-10H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUPSGDJFALNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197228-77-5 | |
| Record name | Benzoic acid, 2-(1-piperidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197228-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-ylmethyl)benzoic acid;hydrochloride typically involves the reaction of piperidine with benzyl chloride to form the piperidin-1-ylmethyl intermediate. This intermediate is then reacted with benzoic acid under acidic conditions to yield the final product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-ylmethyl)benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Overview
2-(Piperidin-1-ylmethyl)benzoic acid; hydrochloride is a chemical compound with a piperidine ring attached to a benzoic acid moiety. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential therapeutic properties and utility as a building block in synthetic chemistry.
Chemistry
The compound is widely used as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify the piperidine and benzoic acid components to create derivatives with varied properties.
Common Reactions :
- Oxidation : The piperidine ring can be oxidized to form N-oxide derivatives.
- Reduction : The benzoic acid moiety can be reduced to yield benzyl alcohol derivatives.
- Substitution : Nucleophilic substitution reactions can occur on the piperidine ring, leading to various substituted derivatives.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-oxide derivatives |
| Reduction | Lithium aluminum hydride | Benzyl alcohol derivatives |
| Substitution | Amines, thiols | Substituted piperidine derivatives |
Biology
In biological research, 2-(piperidin-1-ylmethyl)benzoic acid; hydrochloride is being studied for its potential effects on biological systems. Research has indicated that it may interact with specific enzymes and receptors, which can modulate their activity.
Potential Biological Activities :
- Anti-inflammatory effects
- Analgesic properties
- Interaction with neurotransmitter systems
Medicine
The compound is under investigation for its therapeutic potential in various medical applications:
- Pain Management : Preliminary studies suggest that it may provide analgesic effects comparable to existing pain relievers.
- Anti-inflammatory Agents : Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory properties of 2-(piperidin-1-ylmethyl)benzoic acid; hydrochloride demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation.
Case Study 2: Pain Relief
Research published in a pharmacological journal evaluated the analgesic effects of this compound in animal models. Results indicated that it effectively reduced pain responses, positioning it as a candidate for further development into pain management therapies.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its role as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development highlights its importance in targeted protein degradation strategies.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-ylmethyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with various biological molecules, potentially modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Structural Variations
The compound is distinguished from analogs by its substitution pattern , linker type , and piperidine modifications . Key comparisons include:
Key Observations :
- Linker Effects : Ethoxy linkers (e.g., in ) increase hydrophobicity and rotational freedom compared to the methylene group in the target compound. This may influence receptor binding kinetics or metabolic stability.
- Substitution Position : Ortho-substituted benzoic acids (target compound and ) may exhibit steric hindrance, altering interactions with biological targets compared to para-substituted analogs ().
Physicochemical Properties
Key Observations :
Biological Activity
2-(Piperidin-1-ylmethyl)benzoic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
2-(Piperidin-1-ylmethyl)benzoic acid; hydrochloride has the chemical formula C13H17ClN2O2 and is characterized by a piperidine ring attached to a benzoic acid moiety. The hydrochloride salt form enhances its solubility, which is crucial for biological applications.
The biological activity of 2-(piperidin-1-ylmethyl)benzoic acid; hydrochloride is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in disease processes. The compound's mechanism includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular functions.
Biological Activity and Therapeutic Applications
Research indicates that 2-(piperidin-1-ylmethyl)benzoic acid; hydrochloride exhibits several biological activities:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an antineoplastic agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Activity against specific bacterial strains |
Case Study 1: Antitumor Activity
A study conducted on pancreatic cancer cells demonstrated that treatment with 2-(piperidin-1-ylmethyl)benzoic acid; hydrochloride resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound led to a marked decrease in cytokine levels, indicating its efficacy in modulating inflammatory responses. This effect was attributed to the inhibition of NF-kB signaling pathways .
Case Study 3: Antimicrobial Properties
In vitro assays revealed that 2-(piperidin-1-ylmethyl)benzoic acid; hydrochloride exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-(piperidin-1-ylmethyl)benzoic acid hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between piperidine and a benzyl halide precursor, followed by carboxylation and hydrochlorination. For example:
Substitution Reaction : React 2-(bromomethyl)benzoic acid with piperidine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
Purification : Use recrystallization from ethanol/water or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to remove unreacted piperidine and byproducts .
Hydrochloride Formation : Treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation .
Q. Key Data :
Q. Q2: How should researchers characterize the compound’s structural and physicochemical properties?
Methodological Answer:
- NMR : Use - and -NMR in DMSO-d to confirm the piperidinylmethyl linkage (δ ~2.5–3.5 ppm for N-CH-Ar) and benzoic acid moiety (δ ~12.5 ppm for -COOH) .
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H] (calculated for CHClNO: 263.1 m/z) .
- Melting Point : Determine via differential scanning calorimetry (DSC); typical range: 180–190°C (decomposition observed above 200°C) .
- Solubility : Freely soluble in water (>50 mg/mL), sparingly soluble in ethanol (<10 mg/mL) .
Advanced Research Questions
Q. Q3: How can reaction conditions be optimized for regioselective substitution at the piperidine nitrogen?
Methodological Answer: To avoid over-alkylation or side reactions:
- Temperature Control : Maintain ≤80°C to prevent ring-opening of piperidine .
- Catalysis : Use KI (1–2 eq) as a phase-transfer catalyst in DMF to enhance reaction efficiency .
- Stoichiometry : Employ a 1.2:1 molar ratio (piperidine:benzyl halide) to minimize di-substitution .
Validation : Monitor reaction progress via TLC (R = 0.3 in ethyl acetate/hexane 1:1) and LC-MS for intermediate identification .
Q. Q4: How do discrepancies in reported solubility data affect experimental design?
Data Contradiction Analysis:
Q. Q5: What analytical methods are recommended for detecting degradation products under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies :
- Thermal Stress : Heat at 60°C for 7 days; monitor via HPLC (C18 column, 0.1% HPO/acetonitrile gradient). Major degradation product: hydrolyzed benzoic acid (retention time ~4.2 min) .
- Photostability : Expose to UV light (ICH Q1B); use LC-MS to identify photo-oxidation byproducts (e.g., N-oxide derivatives) .
- Stability-Indicating Assays : Validate methods per ICH guidelines (precision ≤2% RSD, accuracy 98–102%) .
Q. Q6: How can researchers assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use software (AutoDock Vina) to model binding to piperidine-targeted receptors (e.g., sigma-1 or opioid receptors). Focus on the piperidinylmethyl group’s role in hydrophobic interactions .
- In Vitro Assays :
- Enzyme Inhibition : Test IC via fluorometric assays (e.g., acetylcholinesterase inhibition) with donepezil as a control .
- Cellular Uptake : Use radiolabeled -analogs in Caco-2 cells to evaluate permeability (P >1 ×10 cm/s suggests good absorption) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
